Ethyl [(2-{[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]amino}-2-oxoethyl)sulfanyl]acetate
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Overview
Description
Ethyl [(2-{[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]amino}-2-oxoethyl)sulfanyl]acetate is a complex organic compound that features a thiadiazole ring, a nitrophenyl group, and an ethyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl [(2-{[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]amino}-2-oxoethyl)sulfanyl]acetate typically involves multiple steps:
Formation of the Thiadiazole Ring: This can be achieved by reacting a hydrazine derivative with a carbon disulfide derivative under acidic conditions.
Introduction of the Nitrophenyl Group: The nitrophenyl group can be introduced via a nitration reaction, where a phenyl ring is treated with a nitrating agent such as nitric acid.
Coupling Reactions: The thiadiazole ring and the nitrophenyl group are coupled using a suitable coupling agent.
Esterification: The final step involves esterification to introduce the ethyl ester group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Ethyl [(2-{[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]amino}-2-oxoethyl)sulfanyl]acetate can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The thiadiazole ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophilic substitution can be facilitated by using strong nucleophiles such as alkoxides or amines.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted thiadiazole derivatives.
Scientific Research Applications
Ethyl [(2-{[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]amino}-2-oxoethyl)sulfanyl]acetate has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs with potential antimicrobial, antifungal, and anticancer activities.
Materials Science: It can be used in the synthesis of novel materials with unique electronic and optical properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of Ethyl [(2-{[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]amino}-2-oxoethyl)sulfanyl]acetate depends on its application:
Medicinal Chemistry: It may interact with specific enzymes or receptors in the body, inhibiting their activity or modulating their function.
Materials Science: Its electronic properties can be exploited in the design of semiconductors or other electronic materials.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-{[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetate: Similar structure but with a furan ring instead of a nitrophenyl group.
Ethyl 2-{[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]amino}-2-oxoethyl sulfanyl acetate: Similar structure but with a thienyl group instead of a nitrophenyl group.
Uniqueness
Ethyl [(2-{[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]amino}-2-oxoethyl)sulfanyl]acetate is unique due to the presence of the nitrophenyl group, which imparts distinct electronic and steric properties, making it suitable for specific applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
ethyl 2-[2-[[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]amino]-2-oxoethyl]sulfanylacetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O5S2/c1-2-23-12(20)8-24-7-11(19)15-14-17-16-13(25-14)9-4-3-5-10(6-9)18(21)22/h3-6H,2,7-8H2,1H3,(H,15,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSIUYILRQVNHNS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSCC(=O)NC1=NN=C(S1)C2=CC(=CC=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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